molecular formula C8H11NO2S2 B2990145 N-(thiophen-2-ylmethyl)cyclopropanesulfonamide CAS No. 1207053-93-7

N-(thiophen-2-ylmethyl)cyclopropanesulfonamide

Cat. No. B2990145
CAS RN: 1207053-93-7
M. Wt: 217.3
InChI Key: VPGOVJPAWZACOP-UHFFFAOYSA-N
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Description

“N-(thiophen-2-ylmethyl)cyclopropanesulfonamide” is a chemical compound that contains a thiophene ring, a cyclopropane ring, and a sulfonamide group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The cyclopropane ring is a three-membered ring with three carbon atoms. The sulfonamide group consists of a sulfur atom, two oxygen atoms, and an amine group .

Scientific Research Applications

Corrosion Inhibition

A study by Daoud et al. (2014) focused on the synthesis of a compound closely related to N-(thiophen-2-ylmethyl)cyclopropanesulfonamide, which was used as a corrosion inhibitor for mild steel in acidic environments. The compound exhibited efficient corrosion inhibition properties, with effectiveness increasing alongside concentration. The adsorption of this compound on the mild steel surface was found to obey Langmuir's adsorption isotherm, providing insights into its interaction at the molecular level (Daoud et al., 2014).

Synthetic Applications

Mackay et al. (2014) discussed the Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, leading to cyclopentene sulfonamides with high yields. This process, involving compounds related to this compound, showcases its potential in creating cyclic structures with significant synthetic value (Mackay et al., 2014).

Drug Synthesis and Functionalization

Yu-Tao Ma et al. (2022) utilized cyclopropyldiphenylsulfonium salt, a related compound, as an efficient allylation reagent in the Cu-catalyzed allylation of amines, demonstrating the compound's utility in synthesizing N-allyl amines. This process highlights the potential of this compound analogs in drug molecule functionalization, offering a pathway to synthesize various N-allylated products (Yu-Tao Ma et al., 2022).

Antimicrobial Agents

A study by Darwish et al. (2014) on the synthesis of new heterocyclic compounds bearing a sulfonamide moiety, related to this compound, aimed to develop antimicrobial agents. The synthesized compounds showed promising antibacterial and antifungal activities, indicating the potential of sulfonamide derivatives in antimicrobial applications (Darwish et al., 2014).

Pharmaceutically Relevant Applications

Tan et al. (2014) demonstrated the first application of mechanochemistry to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs, by coupling sulfonamides and iso(thio)cyanates. This study highlights the relevance of this compound and its derivatives in synthesizing pharmaceutical compounds through an environmentally benign method (Tan et al., 2014).

properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c10-13(11,8-3-4-8)9-6-7-2-1-5-12-7/h1-2,5,8-9H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGOVJPAWZACOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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